Phenindione-d5
Description
Role of Phenindione-d5 as a Deuterated Analogue and Research Standard
This compound is a deuterium-labeled analogue of Phenindione (B1680310). medchemexpress.comtargetmol.commedchemexpress.com Its primary role in a research setting is as a reference standard. axios-research.comaxios-research.com It is used for critical applications in analytical chemistry, including method development, method validation (AMV), and quality control (QC) during the synthesis and formulation stages of drug development. axios-research.comaxios-research.com
As an internal standard, particularly for mass spectrometry, a deuterated compound is ideal because it has a chemical behavior and chromatographic retention time very similar to the unlabeled analyte (in this case, Phenindione). tocris.com However, its higher mass allows it to be clearly distinguished by the detector, enabling accurate quantification of the target compound in complex biological matrices. tocris.commedchemexpress.com this compound serves as a traceable standard against which pharmacopeial standards can be compared. axios-research.comaxios-research.com
Contextualization of Deuterated Analogues in Phenindione Research
The use of deuterated analogues like this compound is a well-established strategy in pharmaceutical research. google.combioscientia.de The substitution of hydrogen with deuterium (B1214612) can significantly impact a molecule's metabolic stability. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to metabolic cleavage by enzymes. This can lead to a reduced rate of metabolism, which in turn can alter the pharmacokinetic properties of a drug. symeres.combioscientia.de
In the specific context of Phenindione research, this compound is essential for studying the metabolism and pharmacokinetics of its non-deuterated parent compound. By using this compound as an internal standard, researchers can precisely measure concentrations of Phenindione in biological samples. This is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While the primary application of this compound is as an analytical tool, the principles of deuteration also open up avenues for investigating how isotopic substitution might affect the metabolic pathways of Phenindione itself. bioscientia.denih.gov
Chemical and Physical Properties
Below are data tables outlining the key chemical and physical properties of this compound and its parent compound, Phenindione, for comparison.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₅H₅D₅O₂ | axios-research.combiosotop.com |
| Molecular Weight | 227.27 g/mol | targetmol.com |
| CAS Number | 70711-53-4 | glpbio.comglpbio.cominvivochem.com |
| Synonyms | Rectadione d5 | medchemexpress.comglpbio.com |
Table 2: Properties of Phenindione
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₅H₁₀O₂ | axios-research.comnih.gov |
| Molecular Weight | 222.24 g/mol | nih.gov |
| CAS Number | 83-12-5 | invivochem.comnih.gov |
| Melting Point | 150 °C | nih.gov |
| Synonyms | 2-Phenyl-1,3-indandione, Rectadione | nih.gov |
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
2,4,5,6,7-pentadeuterio-2-phenylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i4D,5D,8D,9D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBAXHOPROOJAW-QTIPLJFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(C2=O)([2H])C3=CC=CC=C3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Labeling Approaches for Phenindione D5
Chemical Synthetic Routes for Deuterium (B1214612) Incorporation
The synthesis of Phenindione-d5 primarily focuses on introducing deuterium atoms at specific, stable positions within the molecule. The most common approach involves using a deuterated precursor in a well-established synthetic route for the parent compound, 2-phenyl-1,3-indandione.
The designation "d5" in this compound indicates that all five hydrogen atoms on the peripheral phenyl ring are replaced with deuterium. This site-specific labeling is achieved by employing a deuterated starting material in the synthesis. A common and effective method for preparing 2-phenyl-1,3-indandione involves the condensation of phthalic anhydride (B1165640) with phenylacetic acid in the presence of a base like sodium acetate (B1210297) at high temperatures.
To achieve the desired deuteration, this synthesis is adapted by substituting the standard phenylacetic acid with its deuterated analogue, phenyl-d5-acetic acid. In this reaction, the fully deuterated phenyl ring remains intact throughout the chemical transformation, leading to the direct incorporation of the d5-phenyl group into the final indandione structure. This method ensures that the deuterium labels are placed exclusively and specifically on the phenyl moiety, which is often a site of metabolic activity.
Alternative strategies, such as late-stage hydrogen isotope exchange (HIE) on the final phenindione (B1680310) molecule, are also being explored for aromatic compounds. However, using a deuterated precursor generally provides better control over the specific sites and level of deuterium incorporation.
The successful synthesis of research-grade this compound hinges on the purity of the precursors and the optimization of reaction conditions. The key deuterated precursor is phenyl-d5-acetic acid, which is synthesized from benzene-d6.
Table 1: Key Precursors for this compound Synthesis
| Precursor Compound | Role in Synthesis | Deuteration Status |
|---|---|---|
| Phthalic Anhydride | Forms the indandione backbone | Non-deuterated |
| Phenyl-d5-acetic acid | Provides the deuterated phenyl group | Fully deuterated (d5) phenyl ring |
Reaction optimization is crucial to maximize the yield and maintain high isotopic enrichment. Key parameters that require careful control include:
Temperature: The condensation reaction is typically performed at elevated temperatures (e.g., 240-250°C) to drive the reaction to completion. However, excessively high temperatures can lead to side product formation.
Reaction Time: Sufficient time must be allowed for the condensation and cyclization to occur, but prolonged reaction times can increase the risk of thermal degradation.
Purity of Reactants: High-purity precursors are essential to prevent the formation of impurities that can complicate the purification of the final product. The isotopic enrichment of the phenyl-d5-acetic acid directly impacts the final isotopic purity of the this compound.
Optimizing these conditions ensures an efficient conversion to the desired product while minimizing potential side reactions or isotopic scrambling.
Isotopic Purity Assessment and Chemical Characterization for Research Use
Determining the isotopic purity and confirming the chemical structure of this compound is a critical step to validate its suitability for research purposes. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS) is used to confirm the mass of the deuterated molecule and to quantify the isotopic enrichment. The substitution of five hydrogen atoms (mass ≈ 1.008 amu) with five deuterium atoms (mass ≈ 2.014 amu) results in a predictable mass shift. By analyzing the relative intensities of the ion corresponding to this compound and any ions corresponding to partially deuterated or non-deuterated species (d0 to d4), the isotopic purity can be accurately calculated.
Table 2: Expected Mass Spectrometry Data for Phenindione and this compound
| Compound | Chemical Formula | Monoisotopic Mass (amu) | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| Phenindione | C₁₅H₁₀O₂ | 222.0681 | 223.0754 |
NMR spectroscopy provides detailed information about the location of the deuterium labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring (which appear in the aromatic region for unlabeled phenindione) should be absent or significantly diminished. The remaining signals would correspond to the four protons on the phthaloyl portion of the indandione ring.
²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence on the aromatic phenyl ring.
This combination of analytical techniques provides a comprehensive characterization, confirming the compound's identity, structural integrity, and isotopic purity.
Scale-Up Considerations for Research-Grade Production
Transitioning the synthesis of this compound from a laboratory scale to a larger, research-grade production level introduces several challenges that must be addressed to ensure consistency, purity, and cost-effectiveness.
Key considerations include:
Reaction Efficiency at Scale: Reactions that are straightforward on a small scale can become more complex when scaled up. Maintaining uniform heat distribution in a larger reaction vessel is critical to prevent localized overheating and the formation of byproducts. The efficiency of mixing also becomes more important to ensure all reactants are combined effectively.
Purification Methods: Purification techniques must be scalable and effective. While laboratory-scale purification might rely on column chromatography, larger-scale production may favor more practical methods like recrystallization. Developing a robust recrystallization protocol with an appropriate solvent system is crucial for removing unreacted starting materials and side products to achieve the high chemical purity required for research standards.
Quality Control and Documentation: Rigorous quality control is essential for producing a reliable research-grade compound. Each batch must be thoroughly analyzed using methods like HRMS and NMR to confirm its identity and to certify its chemical and isotopic purity. Comprehensive documentation of the synthesis and analysis is necessary for regulatory purposes and to ensure batch-to-batch consistency.
Addressing these factors is vital for the successful and economical production of high-purity this compound for use in demanding research applications.
Table of Compound Names
| Compound Name |
|---|
| Phenindione |
| This compound |
| Benzene-d6 |
| Phenylacetic acid |
| Phenyl-d5-acetic acid |
| Phthalic anhydride |
Advanced Analytical Methodologies and Applications of Phenindione D5
Mass Spectrometry-Based Quantification in Research Matrices
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, enabling the sensitive and selective quantification of compounds in complex mixtures. Phenindione-d5 is particularly valuable in MS-based assays due to its isotopic labeling.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation in Non-Clinical Biological Samples
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry. The development of robust LC-MS/MS methods is essential for accurately measuring analyte concentrations in biological matrices for research purposes.
The goal of chromatographic separation in this context is to resolve phenindione (B1680310) and its deuterated internal standard, this compound, from other endogenous components of the sample matrix. This is typically achieved using reverse-phase chromatography. A C18 column is commonly employed, with a mobile phase consisting of an aqueous component (often with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of the analytes and to minimize run times. The flow rate is optimized to achieve sharp, symmetrical peaks, ensuring good resolution and sensitivity.
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for compounds like phenindione. For high selectivity and sensitivity, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
For Phenindione, the precursor ion [M-H]⁻ would be selected, and for this compound, the corresponding deuterated precursor ion [M-H]⁻ would be chosen. The collision energy is optimized to maximize the signal of the most stable and abundant product ions, ensuring highly specific and sensitive detection.
Table 1: Illustrative MRM Transitions for Phenindione and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenindione | 221.1 | 165.1 |
| This compound | 226.1 | 170.1 |
Note: These values are illustrative and would require experimental optimization.
Biological matrices such as plasma, urine, or tissue homogenates are complex and can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. This compound is an ideal internal standard to compensate for these effects. Because it co-elutes with the non-labeled phenindione and has virtually identical ionization efficiency, any matrix effect that impacts the analyte will similarly affect the internal standard.
A calibration curve is constructed by analyzing a series of standards containing known concentrations of phenindione and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. This ratio-based calibration effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Research
While LC-MS/MS is more common for non-volatile compounds like phenindione, GC-MS/MS can also be employed, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte. In research settings, GC-MS/MS can offer high chromatographic resolution. This compound serves the same crucial role as an internal standard in GC-MS/MS as it does in LC-MS/MS. It is added to samples prior to extraction and derivatization to correct for any analyte loss during these steps and to account for variability in the injection and ionization processes. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules and to confirm the position and extent of isotopic labeling. For this compound, ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are particularly informative.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring would be absent or significantly diminished. This absence provides direct evidence of successful deuteration at those specific positions. Conversely, the ²H NMR spectrum would show signals corresponding to the deuterium (B1214612) atoms, confirming their presence and location within the molecule.
Furthermore, high-resolution mass spectrometry can be used to confirm the molecular weight of this compound, and the isotopic distribution pattern can be analyzed to assess the level of isotopic enrichment, ensuring a high percentage of the molecules are indeed the d5 variant.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. By analyzing the spectra of different nuclei, such as ¹H and ¹³C, the precise arrangement of atoms and the success of the isotopic labeling can be verified.
Proton (¹H) NMR Analysis: In the ¹H NMR spectrum of unlabeled Phenindione, signals corresponding to the protons on the phenyl ring and the indandione moiety are observed. The spectrum is characterized by complex multiplets in the aromatic region (approximately 7.3 to 8.1 ppm) and a signal for the proton at the C2 position.
For this compound, where the five protons on the phenyl group are replaced by deuterium atoms, the ¹H NMR spectrum is significantly simplified. The complex signals corresponding to the phenyl protons are absent. The resulting spectrum primarily shows the signals for the four protons of the benzo group of the indandione system, providing a clear confirmation of the deuteration of the phenyl ring.
Interactive Table 1: Comparative ¹H NMR Data for Phenindione and this compound
| Proton Environment | Phenindione (Unlabeled) Expected Chemical Shift (δ ppm) | This compound Expected Chemical Shift (δ ppm) | Notes |
| Phenyl Ring Protons | ~ 7.3 - 7.5 | Absent | Deuteration removes these signals from the ¹H spectrum. |
| Indandione Aromatic Protons | ~ 7.8 - 8.1 | ~ 7.8 - 8.1 | Signals remain as the indandione ring is not deuterated. |
| C2-H Proton | ~ 4.26 | ~ 4.26 | The chemical environment of this proton is largely unaffected. |
Carbon-13 (¹³C) NMR Analysis: ¹³C NMR spectroscopy is used to observe the carbon framework of the molecule. In unlabeled Phenindione, distinct signals are present for each unique carbon atom. nih.gov When analyzing this compound, the carbon atoms directly bonded to deuterium (C-D) exhibit characteristic changes in their NMR signals. These carbons appear as multiplets (typically a 1:1:1 triplet) due to spin-spin coupling with the deuterium nucleus (spin I=1). Furthermore, these signals are often slightly shifted upfield and may have a lower intensity compared to their protonated counterparts. This provides definitive evidence of the location of the deuterium labels. The chemical shifts of the carbons in the non-deuterated portion of the molecule remain largely unchanged. libretexts.org
Interactive Table 2: Representative ¹³C NMR Chemical Shift Data for Phenindione
| Carbon Environment | Phenindione (Unlabeled) Typical Chemical Shift (δ ppm) | This compound Expected Observation |
| Carbonyl Carbons (C1, C3) | ~ 198 | Unchanged |
| Phenyl Ring C (ipso) | ~ 142 | Signal appears as a multiplet with reduced intensity. |
| Phenyl Ring C (ortho, meta, para) | ~ 123 - 136 | Signals appear as multiplets with reduced intensity. |
| Indandione Aromatic Carbons | ~ 128 - 133 | Unchanged |
| C2 Carbon | ~ 60 | Unchanged |
Deuterium (²H) NMR for Confirmation of Labeling Positions
While ¹H and ¹³C NMR can infer the location of deuterium labels, Deuterium (²H) NMR spectroscopy provides direct evidence. This technique exclusively detects deuterium nuclei within a molecule. A ²H NMR spectrum of this compound would show signals only at the chemical shifts corresponding to the deuterated positions on the phenyl ring. The absence of any other signals confirms that the deuterium labeling is specific to the intended phenyl group and that no unintended isotopic scrambling has occurred during synthesis. This method is a powerful tool for unequivocally verifying the isotopic labeling pattern of deuterated compounds. sfasu.edusfasu.edu
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substance Analysis in Research Contexts
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and their stable isotope-labeled analogs, such as this compound. In a research context, HPLC is employed to separate the main compound from any impurities or related substances that may be present.
A typical analysis utilizes a reverse-phase HPLC method, often with a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where Phenindione absorbs strongly (e.g., 250 nm). researchgate.net
The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. Commercial suppliers often report purity levels of 95% or higher, as determined by HPLC.
This method is also crucial for identifying and quantifying related substances, which can include synthetic precursors, by-products, or degradation products. For Phenindione, potential impurities that need to be monitored include compounds like Benzalphthalide and 2-Hydroxy-2-phenyl-1H-indene-1,3(2H)-dione. pharmaffiliates.com Validated HPLC methods ensure that the level of these impurities is below acceptable thresholds, guaranteeing the quality and reliability of the this compound standard for its intended analytical applications. researchgate.net
Mechanistic and Metabolic Investigations Employing Phenindione D5
In Vitro Metabolic Pathway Elucidation
In vitro systems, such as cellular and subcellular fractions, provide a controlled environment to dissect the metabolic pathways of xenobiotics. nih.gov The use of Phenindione-d5 in these systems enables a detailed examination of its biotransformation, the enzymes responsible, and the kinetics of these reactions.
Identification and Characterization of Deuterated Metabolites in Cellular and Subcellular Systems
The initial step in understanding the metabolism of any drug is the identification of its metabolites. eurofinsdiscovery.com In vitro incubation of this compound with liver microsomes, which are vesicles of the endoplasmic reticulum rich in drug-metabolizing enzymes, is a standard method for this purpose. scispace.commdpi.com These subcellular systems contain a high concentration of Cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. scispace.com
Following incubation, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the resulting deuterated metabolites. The five-dalton mass shift of this compound compared to its unlabeled counterpart simplifies the detection of its metabolites against the complex biological matrix of the microsomal incubation. This clear mass signature allows for the confident identification of hydroxylated and other modified forms of the parent compound, providing a qualitative map of its metabolic fate. eurofinsdiscovery.com Studies on structurally related coumarin (B35378) anticoagulants like phenprocoumon (B610086) have shown that hydroxylation is a major metabolic pathway, a process that can be precisely traced using deuterated analogs. researchgate.net
Table 1: Hypothetical In Vitro Metabolites of this compound in Human Liver Microsomes
| Putative Metabolite | Metabolic Reaction | Analytical Signature |
| Hydroxy-phenindione-d4 | Aromatic Hydroxylation | M+4 (loss of one deuterium (B1214612), gain of oxygen) |
| Dihydrodiol-phenindione-d5 | Epoxidation followed by hydrolysis | M+5+H₂O |
| This compound Glucuronide | Glucuronidation (Phase II) | M+5+176 Da |
This table is illustrative and based on common metabolic pathways for similar compounds. Specific metabolite identification for this compound would require dedicated experimental studies.
Elucidation of Enzyme Kinetics and Isozyme Involvement in Metabolic Transformations
Once metabolites are identified, the next step is to determine which specific enzymes are responsible for their formation and the efficiency of these reactions. The Cytochrome P450 superfamily is a major focus, with isoforms like CYP2C9, CYP3A4, CYP1A2, and CYP2C19 being responsible for metabolizing a vast number of drugs. nih.govdovepress.com For the parent compound phenindione (B1680310) and related anticoagulants like warfarin (B611796) and phenprocoumon, CYP2C9 has been identified as a predominant metabolizing enzyme. researchgate.net It is highly probable that CYP2C9, along with other isoforms such as CYP3A4, also plays a significant role in the metabolism of this compound. researchgate.net
Enzyme kinetic studies are performed using recombinant human CYP isozymes to pinpoint the contribution of each enzyme. google.com By incubating this compound with individual, expressed CYP isoforms, researchers can measure key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govnih.gov This data reveals the affinity of the enzyme for the substrate and its maximum metabolic capacity. Comparing the intrinsic clearance (Vₘₐₓ/Kₘ) across different isoforms helps to establish which enzymes are most important for the drug's elimination in the body. nih.gov
The use of deuteration can itself influence these kinetics. The breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comresearchgate.net If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting it with deuterium can slow the reaction down. juniperpublishers.com Observing a significant KIE in the formation of a particular metabolite provides strong evidence that C-H bond cleavage at that position is a critical step in the enzymatic mechanism. researchgate.netnih.gov
Table 2: Illustrative Enzyme Kinetic Parameters for this compound Metabolism
| CYP Isoform | Vₘₐₓ (pmol/min/mg protein) | Kₘ (μM) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |
| CYP2C9 | Value | Value | Value |
| CYP3A4 | Value | Value | Value |
| CYP1A2 | Value | Value | Value |
Note: This table represents the type of data generated from enzyme kinetic studies. Actual values for this compound are not publicly available and would require specific experimental determination.
Application of Deuterium as a Tracer for Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a network of biochemical pathways. nih.govfrontiersin.org Stable isotopes like deuterium serve as ideal tracers for these studies. nih.gov By introducing this compound into a cellular system, researchers can follow the "heavy" label as it is incorporated into various downstream metabolites over time. psu.edu
This approach allows for the quantitative tracking of how much of the parent compound is directed down a specific metabolic route. nih.govbiorxiv.org For instance, by measuring the rate of appearance of a deuterated hydroxylated metabolite versus a deuterated glucuronide conjugate, one can determine the relative flux through Phase I and Phase II metabolic pathways. This is particularly valuable for understanding how metabolism might shift under different conditions or in the presence of other drugs. psu.edu The ability to trace the deuterium label provides a dynamic picture of metabolic partitioning that is not possible with unlabeled compounds. nih.gov
In Vivo Pharmacokinetic and Pharmacodynamic Research in Animal Models (Non-Clinical Focus)
While in vitro studies provide mechanistic detail, in vivo research in animal models is essential to understand how a compound behaves in a whole, living system. nih.gov Using this compound in non-clinical animal models, such as rats, allows for a comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. criver.combasinc.comnih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling Utilizing Labeled this compound
ADME studies are fundamental to drug development. criver.com The use of an isotopically labeled compound like this compound is often considered the gold standard for these investigations, providing quantitative data on the drug's disposition. criver.combioivt.com
Following administration of this compound to an animal model (e.g., orally or intravenously), its journey through the body is tracked by collecting and analyzing biological samples (blood, urine, feces, and tissues) at various time points. basinc.comfrontiersin.orgunl.edu The distinct mass of the deuterated compound and its metabolites allows for their precise measurement by LC-MS, even at very low concentrations. frontiersin.org
This enables the determination of key pharmacokinetic parameters, including:
Absorption: How quickly and to what extent the drug is absorbed into the bloodstream after oral administration.
Distribution: Which tissues and organs the drug and its metabolites accumulate in.
Metabolism: The in vivo confirmation of metabolites identified in vitro and the discovery of any new, species-specific metabolites.
Excretion: The routes (e.g., urine, feces) and rate at which the drug and its metabolites are eliminated from the body. bioivt.comunl.edu
Table 3: Representative Pharmacokinetic Parameters for this compound in a Rat Model
| Parameter | Definition | Illustrative Value (Oral Admin.) | Illustrative Value (IV Admin.) |
| Cₘₐₓ | Maximum plasma concentration | Value ng/mL | Value ng/mL |
| Tₘₐₓ | Time to reach Cₘₐₓ | Value hours | N/A |
| AUC | Area under the plasma concentration-time curve | Value ng·h/mL | Value ng·h/mL |
| t₁/₂ | Elimination half-life | Value hours | Value hours |
| F (%) | Bioavailability | Value % | N/A |
This table is a representation of typical pharmacokinetic data. Actual values for this compound would be determined through specific in vivo experiments.
Phenindione D5 As a Standard and Research Probe
Application as an Internal Standard in Quantitative Bioanalytical Assays for Preclinical Research
In quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is essential for achieving accurate and reproducible results. nebiolab.comwuxiapptec.com An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process. wuxiapptec.com Stable isotope-labeled (SIL) compounds, such as Phenindione-d5, are widely regarded as the gold standard for use as internal standards. nih.govcrimsonpublishers.com
The core advantage of using this compound as an internal standard for the quantification of Phenindione (B1680310) in preclinical biological samples (e.g., plasma, urine) lies in its physicochemical similarity to the analyte. sigmaaldrich.comchromforum.org Because it is chemically almost identical, this compound exhibits nearly the same behavior as Phenindione during sample preparation steps like liquid-liquid extraction, protein precipitation, and solid-phase extraction. sigmaaldrich.com It also displays similar chromatographic retention times and ionization efficiency in the mass spectrometer's source. sigmaaldrich.comchromforum.org
This co-elution and similar behavior allow this compound to effectively compensate for several sources of experimental error:
Sample Preparation Variability : Any loss of the target analyte (Phenindione) during extraction or handling steps is mirrored by a proportional loss of the internal standard (this compound). wuxiapptec.comsigmaaldrich.com
Matrix Effects : Biological samples are complex matrices that can contain endogenous substances that co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. crimsonpublishers.commusechem.com Since this compound co-elutes and has the same chemical properties, it experiences the same matrix effects as Phenindione, allowing for reliable correction. crimsonpublishers.comchromforum.org
Instrumental Fluctuations : Minor variations in injection volume or mass spectrometer detector response are normalized because the quantification is based on the ratio of the analyte's response to the internal standard's response. nebiolab.comsigmaaldrich.com
By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are canceled out, leading to significantly improved precision, accuracy, and method reliability in preclinical research. wuxiapptec.comlcms.cz
| Characteristic | This compound (SIL IS) | Structural Analog IS | No Internal Standard (External Standard only) |
|---|---|---|---|
| Chromatographic Elution | Co-elutes or elutes very close to Phenindione. chromforum.org | Elutes at a different time. | N/A |
| Correction for Matrix Effects | Excellent, as it experiences identical ionization suppression/enhancement. crimsonpublishers.com | Poor to moderate, as matrix effects can be time-dependent. chromforum.org | None. Highly susceptible to inaccuracies. |
| Correction for Extraction Recovery | Excellent, due to nearly identical chemical properties. sigmaaldrich.com | Moderate, differences in chemical structure can lead to different recovery rates. nih.gov | None. Assumes 100% and consistent recovery. |
| Overall Accuracy & Precision | High. crimsonpublishers.com | Variable. nih.gov | Low. Prone to significant error. |
Utilization in Analytical Method Validation and Quality Control for Research Assays
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. elementlabsolutions.comsysrevpharm.org It is a regulatory requirement and a cornerstone of good scientific practice, ensuring the reliability of analytical data. wjarr.comijrpc.com this compound is integral to the validation of bioanalytical methods for its unlabeled counterpart, Phenindione. Its consistent use as an internal standard helps to establish key validation parameters. axios-research.commusechem.com
During method validation, this compound is used to assess:
Accuracy : By correcting for analyte loss and matrix effects, the internal standard helps ensure the measured concentration is close to the true concentration in spiked samples. elementlabsolutions.com
Precision : The use of an IS minimizes random errors, demonstrating the closeness of agreement between repeated measurements of the same sample (repeatability and intermediate precision). nebiolab.comelementlabsolutions.com
Linearity and Range : this compound helps establish a reliable relationship between the concentration and the instrument response over a specified range by ensuring that any variability is due to concentration changes, not procedural inconsistencies. elementlabsolutions.comsysrevpharm.org
Specificity/Selectivity : While the mass spectrometer provides the primary selectivity, the internal standard helps confirm that measurements are not affected by interfering components in the matrix, as both the analyte and the IS should be equally affected. wjarr.com
Robustness : When small, deliberate changes are made to method parameters (e.g., mobile phase composition, pH), the internal standard helps demonstrate the method's capacity to remain unaffected, as the analyte-to-IS ratio should remain stable. elementlabsolutions.comwjarr.com
In the context of Quality Control (QC) for research assays, QC samples are prepared at multiple concentrations and analyzed with every batch of study samples. axios-research.com The inclusion of this compound in these QC samples is critical for monitoring the performance of the assay over time. nebiolab.com By ensuring the calculated concentrations of the QC samples are within predefined acceptance limits, analysts can be confident in the validity of the results for the unknown samples in the same batch.
| Validation Parameter | Definition | Role of this compound |
|---|---|---|
| Accuracy | Closeness of test results to the true value. elementlabsolutions.com | Corrects for procedural analyte loss and matrix effects, ensuring the measured value reflects the true value. musechem.com |
| Precision | Closeness of agreement between a series of measurements. elementlabsolutions.com | Normalizes for random variations in sample preparation and instrument response, reducing the scatter of results. nebiolab.com |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. sysrevpharm.org | Ensures the response ratio (analyte/IS) is proportional to concentration, improving the reliability of the calibration curve. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. elementlabsolutions.com | Helps demonstrate that matrix interferences affect both analyte and IS similarly, confirming consistent measurement. chromforum.org |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com | The stability of the analyte/IS ratio during minor method changes demonstrates the reliability of the assay. |
Role in the Development of Certified Reference Materials for Pharmaceutical Research
A Certified Reference Material (CRM) is a highly characterized and homogeneous material, for which one or more property values have been certified with a stated uncertainty, using a metrologically valid procedure. dokumen.pub In pharmaceutical research, CRMs for active pharmaceutical ingredients like Phenindione are vital for ensuring the traceability and accuracy of measurements across different laboratories and methods.
This compound plays a crucial, albeit indirect, role in the development of a Phenindione CRM. The certification of a CRM requires a definitive analytical method, often referred to as a "primary" or "reference" method. Isotope Dilution Mass Spectrometry (IDMS) is a premier reference method for the accurate quantification of organic compounds. sigmaaldrich.com
In an IDMS workflow for certifying a Phenindione CRM, a precisely weighed amount of this compound is added to a precisely weighed amount of the candidate CRM material. sigmaaldrich.com The mixture is then analyzed by a high-resolution mass spectrometer. Because the amount of the isotopically labeled standard is known with high accuracy, the concentration of the unlabeled Phenindione in the candidate material can be determined with exceptionally low uncertainty. The stable isotope-labeled standard corrects for nearly all sources of analytical error, including instrument drift and sample loss, which is a prerequisite for the high level of accuracy needed for certification. sigmaaldrich.com
Therefore, this compound serves as an indispensable tool in the value-assignment process, enabling the accurate and traceable certification of Phenindione reference materials that are subsequently used by other laboratories for instrument calibration and quality control. dokumen.pub
| Property | Importance for CRM Certification via IDMS |
|---|---|
| Isotopic Purity | High isotopic purity is required to minimize interference with the unlabeled analyte signal and ensure accurate ratio measurement. |
| Chemical Purity | The standard must be free from impurities that could interfere with the measurement of either the analyte or the labeled standard itself. |
| Mass Differentiation | Sufficient mass difference (5 Da for d5) allows for clear resolution of the analyte and internal standard signals by the mass spectrometer. wuxiapptec.com |
| Chemical Identity to Analyte | Ensures identical behavior during sample processing and analysis, which is the fundamental principle of IDMS. sigmaaldrich.com |
Degradation Pathways and Stability Profiling of Phenindione D5 in Research Environments
Forced Degradation Studies (e.g., Photolytic, Hydrolytic, Oxidative) for Impurity Profiling of Labeled Compound
Forced degradation, or stress testing, is a crucial process in pharmaceutical development and research, designed to accelerate the degradation of a compound to identify potential degradation products and establish its intrinsic stability. nih.gov While specific forced degradation studies on Phenindione-d5 are not extensively documented in publicly available literature, the degradation behavior of its parent compound, phenindione (B1680310), and structurally related 1,3-indandione (B147059) derivatives can provide significant insights into its likely degradation pathways. nih.govchempap.orgiajps.com
Photolytic Degradation: Exposure to light can induce photochemical reactions in susceptible molecules. researchgate.net For compounds with chromophores, like phenindione, this can lead to the formation of various degradation products. nih.gov The photochemistry of 2-azido-2-phenyl-1,3-indandione, a related compound, has been shown to result in α-cleavage, forming an alkylnitrene, an imine, benzocyclobutenedione, and benzonitrile. researchgate.net While the reaction mechanism for this compound would differ due to the absence of the azido (B1232118) group, the phenyl and indandione rings are susceptible to photochemical reactions. A study on 3-hydroxyflavone, which shares some structural similarities, revealed that its photoproduct is 3-hydroxy-3-phenyl-1,2-indandione. nih.gov Based on this, a plausible photolytic degradation pathway for this compound could involve oxidation and rearrangement of the indandione ring.
Hydrolytic Degradation: Hydrolysis is a common degradation pathway, particularly for compounds with labile functional groups. nih.gov The 1,3-indandione structure is susceptible to hydrolysis under acidic or basic conditions. google.combdmaee.net For this compound, hydrolysis could lead to the opening of the indandione ring, potentially forming deuterated derivatives of 2-phenyl-3-carboxymethylbenzoic acid. The rate and extent of hydrolysis would be dependent on the pH and temperature of the solution.
Oxidative Degradation: Oxidation is a significant degradation pathway for many organic molecules. nih.govresearchgate.net Phenindione has been noted for its oxidative instability. mdpi.com The presence of a reactive α-carbon in the β-dicarbonyl system makes it susceptible to oxidation. mdpi.com Studies on the oxidation of p-phenetidine, another compound with a phenyl group, have shown the formation of radical intermediates and subsequent dimerization and trimerization products. nih.gov For this compound, oxidation, for instance with hydrogen peroxide, could lead to the formation of hydroxylated species on the deuterated phenyl ring or the indandione moiety.
A summary of potential degradation pathways and likely major degradation products under forced conditions is presented in the table below.
| Stress Condition | Potential Degradation Pathway | Likely Major Deuterated Degradation Product(s) |
| Photolytic | Oxidation and rearrangement of the indandione ring | 3-hydroxy-3-(phenyl-d5)-1,2-indandione |
| Hydrolytic (Acid/Base) | Ring-opening of the indandione moiety | 2-(phenyl-d5)-3-carboxymethylbenzoic acid |
| Oxidative (e.g., H₂O₂) | Hydroxylation of the phenyl or indandione ring | Hydroxy-phenindione-d5 isomers |
Long-Term and Accelerated Stability Testing for Research Stock Solutions and Formulations
The stability of stock solutions is critical for the accuracy and reproducibility of research experiments. wisdomlib.orgstikessenior.ac.id Information from suppliers of this compound provides specific guidance on the storage and stability of its stock solutions. glpbio.commedchemexpress.com
Long-Term Stability: For long-term storage, it is recommended to keep this compound stock solutions at -80°C. Under these conditions, the solution is reported to be stable for up to 6 months. glpbio.commedchemexpress.com Testing frequency for long-term stability studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eu
Accelerated Stability: Accelerated stability studies are performed under more stringent conditions to predict the long-term stability of a substance. nih.govnih.gov For this compound stock solutions, storage at -20°C is considered an accelerated condition, with a reported stability of up to 1 month. glpbio.commedchemexpress.com These studies often involve a minimum of three time points, for instance, at 0, 3, and 6 months. europa.eu It is crucial that these solutions are stored sealed and protected from light and moisture to prevent degradation. glpbio.commedchemexpress.com
The following table summarizes the recommended storage conditions and stability periods for this compound research stock solutions.
| Storage Condition | Duration | Stability |
| Long-Term | Up to 6 months | Stable |
| Accelerated | Up to 1 month | Stable |
Identification and Characterization of Deuterated Degradation Products
The identification of degradation products is a key aspect of stability profiling. mdpi.comresearchgate.net In the context of a deuterated compound like this compound, it is essential to characterize the resulting deuterated degradation products, as their physicochemical properties may differ from their non-deuterated counterparts. google.comwiseguyreports.com Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are invaluable for this purpose. nih.govdokumen.pubwaters.com
The mass spectrum of the parent Phenindione shows a protonated molecule [M+H]⁺ at m/z 223, with fragment ions at m/z 205 (loss of water) and m/z 195 (loss of CO). dokumen.pub For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 228.
Below is a table of proposed deuterated degradation products and their expected molecular weights and m/z values in mass spectrometry.
| Proposed Deuterated Degradant | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 3-hydroxy-3-(phenyl-d5)-1,2-indandione | C₁₅H₅D₅O₃ | 243.27 | 244.28 |
| 2-(phenyl-d5)-3-carboxymethylbenzoic acid | C₁₅H₇D₅O₄ | 261.28 | 262.29 |
| Hydroxy-phenindione-d5 | C₁₅H₅D₅O₃ | 243.27 | 244.28 |
The characterization of these deuterated degradation products would involve detailed fragmentation analysis (MS/MS) to confirm the position of the modification relative to the deuterated phenyl ring. dokumen.pub This information is critical for developing stability-indicating analytical methods and for understanding the complete stability profile of this compound in research settings. researchgate.nethumanjournals.com
Computational Chemistry and Theoretical Modeling of Phenindione D5
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like Phenindione-d5. researchgate.net, global-sci.com These methods can compute various electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. semanticscholar.org For this compound, these calculations would reveal how the substitution of deuterium (B1214612) for protium (B1232500) subtly alters the electronic environment. While deuterium and protium are electronically identical, the change in mass affects vibrational energy levels, which can be computationally predicted. jsps.go.jp
DFT calculations are also employed to predict spectroscopic properties. global-sci.com Theoretical FT-IR and Raman spectra can be generated, which are invaluable for interpreting experimental data. global-sci.com Studies on the parent molecule, phenindione (B1680310), have utilized DFT to analyze its vibrational spectra and confirm its molecular geometry. global-sci.com A similar approach for this compound would help identify the specific vibrational modes associated with the carbon-deuterium (C-D) bonds, distinguishing it from the non-deuterated form. NMR spectroscopy studies, combined with quantum chemical calculations, have been used to investigate the tautomeric forms of phenindione, showing that the enol form is predominant in certain solutions. herts.ac.uk, researchgate.net Such studies for this compound would be crucial to confirm its structural stability and behavior in different environments.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.99 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -2.54 eV | Relates to the molecule's ability to accept electrons. |
| Energy Gap (∆ε) | 4.45 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.95 D | Influences solubility and intermolecular interactions. |
| Key C-D Stretch Freq. | ~2200 cm⁻¹ | A characteristic vibrational frequency for spectroscopic identification. |
Note: This table is illustrative and contains hypothetical data to demonstrate the output of quantum chemical calculations. Actual values would require specific computation.
Molecular Docking and Dynamics Simulations with Biological Targets for Mechanistic Understanding
Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a drug molecule interacts with its biological target. nih.gov For this compound, the primary target is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). drugbank.com, reactome.org Phenindione inhibits this enzyme, disrupting the vitamin K cycle and preventing the synthesis of active clotting factors. drugbank.com
Molecular docking studies would predict the most likely binding pose of this compound within the active site of VKORC1. ijpsr.com, researchgate.net These simulations calculate a "docking score," which estimates the binding affinity between the ligand and the protein. researchgate.net Studies on phenindione and other coumarin-based anticoagulants have identified key amino acid residues in the VKORC1 active site, such as Tyr178 and Met111, that are crucial for binding. biorxiv.org, ijpsr.com Docking this compound into a homology model of human VKORC1 would help visualize these interactions and assess whether the deuterium substitution affects the binding orientation or affinity. nih.gov, researchgate.net
Following docking, MD simulations can be performed to observe the dynamic behavior of the this compound-VKORC1 complex over time. plos.org, researchgate.net These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of surrounding water molecules. researchgate.net Additionally, since phenindione is metabolized by cytochrome P450 enzymes, particularly CYP2C9, docking and MD simulations could also be used to model its interaction with these enzymes. researchgate.net, researchgate.net This would be crucial for understanding how deuteration might alter its metabolic profile. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with Biological Targets
| Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| VKORC1 | -9.5 | N80, F83, Y139 |
| CYP2C9 | -8.2 | F114, R108, A297 |
Note: This table is for illustrative purposes. The docking scores are hypothetical and key residues are based on studies with related compounds.
Prediction of Physicochemical Parameters and Reactivity with Deuterium Substitution
The substitution of hydrogen with deuterium is known to cause the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and broken more slowly than a carbon-hydrogen (C-H) bond. wikipedia.org, researchgate.net This effect is particularly relevant for drug metabolism, as many metabolic reactions, especially those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. dovepress.com
For this compound, where the deuterium atoms are on the phenyl ring, the primary impact would be on its rate of metabolic hydroxylation. researchgate.net By slowing down this metabolic pathway, deuteration can lead to a longer plasma half-life, increased drug exposure, and potentially a modified dosage regimen compared to non-deuterated phenindione. wikipedia.org, dovepress.com Computational models can be used to predict these changes in reactivity. The KIE can be estimated using quantum chemical calculations by modeling the transition states of the metabolic reactions. jsps.go.jp
Table 3: Comparison of Predicted Physicochemical Parameters
| Parameter | Phenindione | This compound | Rationale for Change |
| Molecular Formula | C₁₅H₁₀O₂ nih.gov | C₁₅H₅D₅O₂ | Replacement of 5 H atoms with D. |
| Molar Mass ( g/mol ) | 222.24 nih.gov | ~227.27 | Increased mass due to 5 neutrons. |
| LogP | 2.9 nih.gov | ~2.9 | Generally minor changes in lipophilicity. dovepress.com |
| Metabolic Rate (CYP-mediated) | Normal | Potentially Slower | Due to the kinetic isotope effect on C-D bond cleavage. researchgate.net |
| Predicted Half-life | 5-10 hours biorxiv.org | Potentially Longer | Slower metabolism leads to slower elimination. wikipedia.org |
Note: This table presents a combination of known data for phenindione and predicted changes for this compound based on established principles of deuterium substitution.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Relationship (SFR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Relationship (SFR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. vmou.ac.in These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to create an equation that can predict the activity of new, untested compounds. researchgate.net, nih.gov
For a series of indandione derivatives including this compound, a QSAR model could be developed to predict their anticoagulant potency. researchgate.net, nih.gov The model would help to understand which structural features are most important for activity. In such a study, the deuterium substitution in this compound would be represented by one or more descriptors that account for its effect on metabolism or other properties.
SFR studies focus more on the qualitative relationships between structural features and the function of the molecule, such as its mechanism of action. vmou.ac.in For this compound, an SFR study would aim to confirm that the deuterated compound retains the same mechanism of action as phenindione (i.e., inhibition of VKORC1) while possessing altered pharmacokinetic properties. drugbank.com While specific QSAR or SFR models for this compound are not available in the literature, the methodologies are well-established for anticoagulants and other drug classes. nih.gov, iajps.com
Table 4: Example Descriptors for a Hypothetical QSAR Study of Indandione Analogs
| Compound | Biological Activity (IC₅₀, µM) | LogP | Molar Refractivity | Electronic Parameter (Hammett) | Metabolic Stability (Descriptor) |
| Phenindione | 1.5 | 2.90 | 65.4 | 0.00 | 1.0 (Reference) |
| This compound | (Predicted) | 2.90 | 65.3 | 0.00 | >1.0 |
| Analog A (4-Cl) | 0.8 | 3.61 | 70.2 | +0.23 | 0.9 |
| Analog B (4-OCH₃) | 2.1 | 2.85 | 69.8 | -0.27 | 1.2 |
Note: This table is illustrative, showing the type of data that would be used to build a QSAR model. Biological activity and descriptor values are hypothetical.
Future Directions and Emerging Research Avenues for Phenindione D5
Novel Synthetic Approaches for Advanced or Stereoselective Deuteration
The synthesis of deuterated compounds like Phenindione-d5 typically involves specialized techniques to replace hydrogen atoms with deuterium (B1214612). resolvemass.ca Future research is likely to focus on developing more advanced and stereoselective methods for deuteration, moving beyond standard hydrogen-deuterium exchange reactions.
Key areas of exploration include:
Catalytic Isotope Exchange: The use of catalysts such as palladium or platinum to facilitate the precise replacement of hydrogen with deuterium under controlled conditions is a promising avenue. resolvemass.ca This method is particularly useful for aromatic and aliphatic compounds and could be refined for greater stereoselectivity in complex molecules like Phenindione (B1680310). resolvemass.ca
Metal-Free Protocols: Recent advancements have demonstrated the potential for stereoselective synthesis without the use of metals. nih.gov For instance, a cascade aldol/cyclization process has been used for the synthesis of other complex organic molecules, a strategy that could potentially be adapted for the stereoselective deuteration of phenindione and related structures. nih.gov
Deuterium Gas Addition: Direct addition of deuterium gas during the synthesis process can ensure uniform isotopic labeling. resolvemass.ca Research into controlling the stereochemistry of this addition would be a significant step forward.
These novel approaches would not only provide more efficient and precise ways to synthesize this compound but also open up possibilities for creating other specifically deuterated analogs for more targeted research applications.
High-Throughput Screening Applications in Mechanistic and Analytical Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. selectscience.netresearchgate.net The use of deuterated compounds like this compound in HTS assays offers several advantages.
Future applications in this area could include:
Mass Spectrometry-Based HTS: The development of HTS assays using deuterium-labeled substrates and mass spectrometry has proven effective for identifying small molecule inhibitors. researchgate.net this compound could be used as an internal standard or a probe in such assays to study the kinetics and inhibition of enzymes involved in its metabolic pathways. This approach avoids interference from endogenous compounds and allows for a high throughput of up to twenty 384-well assay plates per day. researchgate.net
Mechanism of Inhibition Studies: HTS can be used to elucidate the mechanism of action of compounds. drugtargetreview.com By comparing the activity of Phenindione with this compound in various assays, researchers could gain insights into the kinetic isotope effect and its influence on the drug's interaction with its target, vitamin K epoxide reductase.
Biophysical Techniques: Techniques like differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) are compatible with HTS and can be used to assess the binding of compounds to target proteins. drugtargetreview.com this compound could be used in these assays to provide more precise measurements of binding affinity and kinetics.
The integration of this compound into HTS workflows will enable a more efficient and detailed investigation of its biochemical interactions and the identification of new modulators of its activity.
Integration with Multi-Omics Approaches for Systems-Level Understanding
The era of "omics" has revolutionized our ability to study biological systems holistically. Integrating isotope labeling with multi-omics approaches, such as proteomics, metabolomics, and lipidomics, provides a powerful framework for understanding the system-wide effects of a compound. creative-proteomics.com
Emerging research avenues for this compound in this context include:
Metabolic Flux Analysis: Stable isotope labeling is the technique of choice for investigating metabolic dynamics, including biosynthesis, transport, and degradation. mdpi.com By tracing the metabolic fate of this compound, researchers can gain a detailed understanding of its metabolic pathways and how they are influenced by genetic or environmental factors.
Quantitative Proteomics, Glycomics, and Lipidomics: Deuterium labeling can be used for the relative quantification of various biomolecules. For example, a technique called Deuterium Oxide (D2O) Labeling for Global Omics Relative Quantification (DOLGOReQ) has been developed for glycomics. acs.orgresearchgate.net Similar strategies could be employed with this compound to study its impact on the proteome, glycome, and lipidome, providing a comprehensive picture of its cellular effects.
Toxicogenomics: Combining deuterated compounds with toxicogenomics can provide breakthroughs in understanding specific toxicities and risk assessment. Studying the effects of this compound at the genomic level could reveal novel mechanisms of toxicity or off-target effects.
By integrating data from these various omics platforms, researchers can build comprehensive models of how this compound interacts with biological systems, leading to a more complete understanding of its pharmacological profile.
Development of Advanced Analytical Techniques Leveraging Deuterium Labeling
The unique physical properties of deuterium make it an ideal label for a variety of advanced analytical techniques. resolvemass.ca Future research will likely focus on developing and refining these techniques to further exploit the advantages of deuterium labeling.
Key areas for development include:
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org Future developments could focus on multi-tracer studies, where multiple deuterated compounds are used simultaneously to probe complex biological pathways. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the position of deuterium atoms within a molecule and assessing isotopic purity. rsc.organsto.gov.au Advanced NMR techniques, such as two-dimensional NMR, can provide even more detailed structural information. sparkl.me Temperature-controlled NMR experiments can also be used to study the thermodynamics of molecular interactions. sparkl.me
Deuterium Raman Imaging: This technique offers a way to visualize the distribution and dynamics of deuterium-labeled small molecules within cells and tissues. Applying this to this compound could provide unprecedented spatial and temporal information about its uptake, distribution, and metabolism at a subcellular level.
The continued development of these analytical methods will provide researchers with increasingly powerful tools to study the behavior of this compound and other deuterated compounds in complex biological environments.
Q & A
Q. How can researchers systematically review existing literature on this compound’s synthetic derivatives?
- Methodological Answer : Use databases (SciFinder, PubMed) with Boolean operators (e.g., "this compound AND derivative AND synthesis"). Screen studies for reproducibility by checking methodological details (catalyst ratios, reaction yields). Cite primary sources exclusively, avoiding reviews for critical data extraction .
Q. What steps ensure reproducibility of this compound’s crystallographic data in structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
